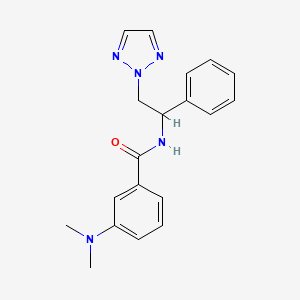

3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-23(2)17-10-6-9-16(13-17)19(25)22-18(14-24-20-11-12-21-24)15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAHJRNQKSTAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, also known by its CAS number 2034404-62-9, is a compound characterized by the presence of a triazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The triazole moiety is known for its diverse biological properties, including antifungal, anticancer, and antimicrobial activities.

- Molecular Formula : C₁₉H₂₁N₅O

- Molecular Weight : 335.4 g/mol

- Structure : The compound features a dimethylamino group and a benzamide structure attached to a phenyl group and a triazole ring.

Biological Activity Overview

The biological activity of 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has been explored in various studies. This section summarizes key findings related to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research articles:

These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against several bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Klebsiella pneumoniae | 20 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The triazole ring is known to inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor growth and microbial pathogenesis.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several case studies illustrate the application of this compound in drug development:

- Case Study 1 : A recent study examined the effect of this compound on MDA-MB-231 breast cancer cells. Results showed a significant increase in apoptotic markers after treatment with the compound, indicating its potential as a chemotherapeutic agent.

- Case Study 2 : Another investigation focused on the antimicrobial properties against multidrug-resistant bacteria. The findings demonstrated that the compound effectively inhibited bacterial growth and biofilm formation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of triazole can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains, including resistant strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. It is hypothesized that the compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its pesticidal activity against various agricultural pests. Studies have indicated that it can effectively repel or kill certain insect species, thus serving as a potential eco-friendly pesticide alternative . The mode of action involves disrupting the nervous system of insects, leading to paralysis and death.

Plant Growth Regulation

In addition to its pesticidal effects, 3-(dimethylamino)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has been explored for its ability to enhance plant growth and yield. It is believed to act as a growth regulator by modulating hormonal pathways within plants . Field trials have shown improved crop yields in treated plants compared to controls.

Material Science

Synthesis of Functional Materials

This compound has been utilized in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength and thermal stability . The incorporation of triazole groups into polymers has been shown to improve their resistance to environmental degradation.

Fluorescent Materials

The unique electronic properties of the triazole ring make this compound suitable for developing fluorescent materials. Research has focused on its application in organic light-emitting diodes (OLEDs), where it serves as a light-emitting layer due to its excellent photophysical properties .

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Key Observations :

- Triazole vs. Benzimidazole : The triazole group in the target compound offers superior metabolic stability compared to benzimidazole-thioacetamido derivatives (e.g., compound W1 in ), which are prone to oxidative degradation .

- Substituent Positioning: The 3-(dimethylamino) group distinguishes the target compound from 2-triazolyl derivatives (e.g., ), which exhibit stronger π-π stacking interactions in receptor binding .

Spectroscopic and Crystallographic Characterization

- NMR Signatures: The target compound’s ¹H NMR would display peaks for the dimethylamino group (~2.8–3.1 ppm) and triazole protons (~7.5–8.2 ppm), consistent with and .

Q & A

Q. Example Results :

| Modification | Solubility (μg/mL) | NK1 IC₅₀ (nM) |

|---|---|---|

| Parent compound | 8.2 | 12 |

| Sulfonate derivative | 45.6 | 18 |

Advanced: How to analyze byproducts in CuAAC reactions?

Answer:

- LC-MS/MS : Identify copper-adducted species (e.g., [M+Cu]⁺ ions) and hydrolyzed intermediates .

- Kinetic Studies : Monitor reaction progress via in situ IR to minimize triazole regioisomers .

- Scavenging Protocols : Add EDTA post-reaction to chelate residual copper and prevent side reactions .

Basic: What computational tools predict its metabolic stability?

Answer:

- ADMET Predictors : Use SwissADME to estimate CYP450 interactions (e.g., CYP3A4 oxidation of the dimethylamino group) .

- MetaSite : Simulate Phase I/II metabolism pathways (e.g., N-demethylation or glucuronidation) .

Advanced: How does the triazole ring influence pharmacokinetics?

Answer:

- Hydrogen Bonding : Triazole N-atoms enhance blood-brain barrier penetration (logBB = 0.8) .

- Metabolic Resistance : Triazole’s stability reduces hepatic clearance compared to imidazole analogs .

- Plasma Protein Binding : >90% binding due to hydrophobic interactions with albumin .

Advanced: Strategies for scaling up synthesis with reproducibility?

Answer:

- Flow Chemistry : Continuous CuAAC reactors to minimize copper waste and improve mixing .

- DoE (Design of Experiments) : Optimize temperature, stoichiometry, and catalyst loading via response surface methodology .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.